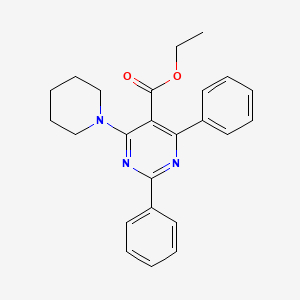

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate

Description

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a fully aromatic pyrimidine core substituted at positions 2, 4, and 6 with phenyl, phenyl, and piperidinyl groups, respectively. This compound is of interest in medicinal chemistry due to pyrimidine's prevalence in bioactive molecules, particularly as kinase inhibitors or antimicrobial agents. Structural studies of such compounds often employ crystallographic tools like the SHELX software suite , which is widely used for small-molecule refinement and structural determination.

Properties

CAS No. |

823794-32-7 |

|---|---|

Molecular Formula |

C24H25N3O2 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

ethyl 2,4-diphenyl-6-piperidin-1-ylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C24H25N3O2/c1-2-29-24(28)20-21(18-12-6-3-7-13-18)25-22(19-14-8-4-9-15-19)26-23(20)27-16-10-5-11-17-27/h3-4,6-9,12-15H,2,5,10-11,16-17H2,1H3 |

InChI Key |

FMUZEKVVGYBFGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1N2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a chalcone with guanidine hydrochloride to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of its targets. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- In contrast, Compound A’s tetrahydro ring introduces flexibility, which may alter bioavailability .

- Substituent Effects: The piperidinyl group at position 6 in the target compound introduces basicity and solubility via its amine moiety, whereas Compound A’s methyl group is sterically compact and non-polar. The thioxo group in Compound A (position 2) can engage in sulfur-mediated hydrophobic interactions, unlike the phenyl group in the target compound, which prioritizes π-π stacking.

Table 2: Bond Angle Comparison (Selected Examples)

Key Observations :

- Compound A’s bond angles (e.g., 125.96° at C7C–C8C–C17C) reflect distortions due to steric effects from the tetrahydro ring and fluorine substituents . The target compound’s aromatic system likely exhibits angles closer to 120°, typical of sp² hybridization.

- The partially saturated ring in Compound A results in bond angles (e.g., 113.61° at C8C–C9C–C11C) that deviate from idealized sp³ values, suggesting strain or torsional effects .

Physicochemical Properties

- Solubility : The target compound’s piperidinyl group may enhance water solubility via protonation at physiological pH, whereas Compound A’s methyl and thioxo groups prioritize lipid solubility.

- Polar Surface Area (PSA): The ethyl carboxylate and piperidinyl groups in the target compound likely increase PSA, favoring interactions with polar biological targets.

Biological Activity

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze existing research findings related to its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrimidine core substituted with two phenyl groups and a piperidine moiety, which may contribute to its pharmacological properties.

Research indicates that compounds within the pyrimidine class, including this compound, often exhibit their biological activity through interactions with specific molecular targets. For instance, they may act as enzyme inhibitors or modulators of signaling pathways.

- Enzyme Inhibition : Some studies suggest that similar pyrimidine derivatives can inhibit enzymes involved in cancer cell proliferation and survival pathways, such as MDM2 (Murine Double Minute 2) inhibitors .

- Cellular Mechanisms : The compound may induce apoptosis in cancer cells by modulating the p53 pathway, thus leading to tumor regression in preclinical models .

Anticancer Activity

This compound has shown promise in various cancer models:

- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including SJSA-1 (osteosarcoma) and LNCaP (prostate cancer), with IC50 values indicating significant potency .

- In vivo Studies : Preclinical trials revealed that administration of the compound could result in tumor regression in xenograft models. For instance, doses of 50 mg/kg led to substantial reductions in tumor size compared to control groups .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for:

- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : Compounds similar in structure have been explored for their ability to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.